N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2H-1,3-benzodioxole-5-carboxamide
Description
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2H-1,3-benzodioxole-5-carboxamide is a synthetic small molecule characterized by a bicyclic 1,2,3,4-tetrahydroquinoline (THQ) core acetylated at the 1-position and linked to a 2H-1,3-benzodioxole-5-carboxamide moiety. The THQ scaffold is a partially saturated quinoline derivative, which is often associated with central nervous system (CNS) activity due to its ability to cross the blood-brain barrier (BBB).
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-12(22)21-8-2-3-13-4-6-15(10-16(13)21)20-19(23)14-5-7-17-18(9-14)25-11-24-17/h4-7,9-10H,2-3,8,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRPAIXRIFWXCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through a Pfitzinger reaction, where an isatin derivative reacts with an acetophenone derivative under acidic conditions.
Acetylation: The resulting quinoline derivative is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and a suitable dihalide under basic conditions.
Coupling Reaction: Finally, the quinoline and benzodioxole moieties are coupled using a carboxylation reaction, typically involving a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2H-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, especially in the presence of strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Substituted benzodioxole derivatives.
Scientific Research Applications
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2H-1,3-benzodioxole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the PI3K/Akt pathway, contributing to its anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues: 2H-1,3-Benzodioxole-5-carboxamide Derivatives
The benzodioxole-carboxamide group is shared with tulmimetostatum (INN proposed name), an antineoplastic agent. Tulmimetostatum features a 2H-1,3-benzodioxole-5-carboxamide linked to a pyridinone-methyl group and a substituted cyclohexyl moiety, distinguishing it from the target compound’s THQ core. Key differences include:
- Substituents : Tulmimetostatum has chloro, methyl, and methoxyazetidinyl groups, whereas the target compound’s THQ core is acetylated.
| Compound Name | Core Structure | Key Substituents | Therapeutic Area | Selectivity Notes |
|---|---|---|---|---|
| N-(1-acetyl-THQ-7-yl)-benzodioxole-carboxamide | THQ + benzodioxole | 1-acetyl, 7-position linkage | Undisclosed* | Likely influenced by THQ scaffold |
| Tulmimetostatum | Benzodioxole + pyridinone | Chloro, cyclohexyl, methylsulfanyl | Antineoplastic | Designed for kinase inhibition |
Functional Analogues: α2C-Adrenergic Receptor (AR) Agonists
Compound A and Compound B ([N-(3,4-dihydro-4-(imidazol-4-ylmethyl)-benzoxazin-6-yl)-ethyl-methylurea] derivatives) are selective α2C-AR agonists. While structurally distinct (benzoxazin vs. benzodioxole), they share heterocyclic cores and carboxamide-like linkages. Key comparisons include:
- Selectivity : Both Compound A/B and the target compound exhibit selectivity modulated by heterocyclic substituents. However, Compounds A/B show poor BBB penetration due to polar urea/imidazole groups, whereas the acetyl-THQ in the target compound may enhance lipophilicity and CNS access .
- Hydrogen-Bonding : The benzodioxole’s oxygen atoms in the target compound may form stronger hydrogen bonds compared to benzoxazin’s ether oxygen, affecting solubility or crystal packing .
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability: The acetyl group in the target compound could reduce oxidative metabolism compared to non-acylated THQ derivatives.
- Solubility: Benzodioxole’s electron-rich aromatic system may lower aqueous solubility relative to tulmimetostatum’s pyridinone group but improve it compared to Compound A/B’s urea moiety .
Biological Activity
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential pharmacological properties. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound features a unique structural arrangement that combines a tetrahydroquinoline core with a benzodioxole moiety. This structural composition is believed to contribute to its diverse biological activities. The molecular formula is , with a molecular weight of 336.38 g/mol.
Research indicates that compounds similar to this compound exhibit various biological activities due to their ability to interact with specific biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, such as those responsible for cancer cell proliferation.
- Apoptosis Induction : Similar compounds have shown the ability to promote programmed cell death in cancer cells.
- Antioxidant Activity : The presence of functional groups allows for potential scavenging of free radicals.
Anticancer Properties
This compound has been studied for its anticancer potential. It is believed to exert cytotoxic effects on various cancer cell lines by:
- Inhibiting Cell Proliferation : Studies have shown that the compound can significantly reduce the viability of cancer cells.
- Inducing Apoptosis : Evidence suggests that it activates apoptotic pathways in tumor cells.
Neuroprotective Effects
Similar derivatives have demonstrated neuroprotective properties. These effects may stem from the compound's ability to modulate neuroinflammatory responses and protect against oxidative stress.
Antimicrobial Activity
There is emerging evidence that this compound exhibits antimicrobial properties against various pathogens. This could be attributed to its structural features that disrupt microbial cell membranes or inhibit essential microbial enzymes.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(naphthalen-2-ylyl)acetamide | Contains naphthalene and acetamide groups | Anticancer activity |
| 1,2,3,4-Tetrahydroisoquinoline derivatives | Similar tetrahydro structure | Neuroprotective effects |
| Quinoline derivatives | Contains quinoline ring | Antimicrobial properties |
This comparison highlights how the unique combination of functional groups in this compound may confer distinct pharmacological properties compared to its analogs.
Case Studies and Research Findings
Recent studies have explored the efficacy of this compound in various experimental models:
- Cancer Cell Lines : In vitro studies demonstrated that the compound significantly reduced cell viability in breast and lung cancer cell lines by inducing apoptosis through mitochondrial pathways.
- Neuroprotection Models : Animal models subjected to oxidative stress showed improved outcomes when treated with the compound, suggesting a protective effect against neurodegeneration.
- Antimicrobial Testing : The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria in preliminary assays.
Q & A
Basic: What are the key steps and challenges in synthesizing N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2H-1,3-benzodioxole-5-carboxamide?
Methodological Answer:
Synthesis typically involves sequential functionalization of the tetrahydroquinoline and benzodioxole moieties. A common approach includes:
Core Formation : Cyclization of tetrahydroquinoline precursors under acidic/basic conditions, followed by acetylation at the 1-position.
Carboxamide Coupling : Reaction of 2H-1,3-benzodioxole-5-carboxylic acid with the tetrahydroquinoline intermediate via coupling reagents (e.g., HATU or EDC) .
Key Challenges :
- Regioselectivity : Ensuring acetylation occurs exclusively at the 1-position of the tetrahydroquinoline.
- Yield Optimization : Low yields (e.g., 20–30%) in coupling steps may require solvent screening (e.g., DMF vs. DCM) or catalyst adjustments .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., acetyl group position) and carboxamide linkage. Key shifts include:
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 380.1398 for CHNO).
- HPLC-PDA : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .
Advanced: How can researchers resolve contradictory biological activity data across studies?
Methodological Answer:
Contradictions often arise from assay variability or impurities. Mitigation strategies include:
Standardized Assays : Use validated protocols (e.g., MTT for cytotoxicity, IC determination with triplicates).
Impurity Profiling : Quantify byproducts (e.g., unreacted tetrahydroquinoline) via LC-MS and correlate with activity .
Structural Confirmation : Re-test batches with NMR-validated purity to isolate structure-activity relationships (SAR) .
Advanced: What computational tools predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina model binding to receptors (e.g., orexin-1 or kinase targets) using crystal structures from the PDB .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories, highlighting key hydrogen bonds (e.g., benzodioxole carbonyl interactions) .
- ADMET Prediction : SwissADME estimates bioavailability, highlighting potential metabolic liabilities (e.g., acetyl group hydrolysis) .
Advanced: How do structural modifications influence its biological activity?
Methodological Answer:
SAR studies suggest:
Acetyl Group : Removal reduces metabolic stability but increases solubility.
Benzodioxole Substitution : Electron-withdrawing groups (e.g., -NO) enhance binding to hydrophobic pockets in enzymes .
Tetrahydroquinoline Ring : Saturation improves conformational rigidity, favoring target selectivity .
Experimental Design : Synthesize analogs (e.g., replacing acetyl with propionyl) and compare IC values in dose-response assays .
Basic: What are recommended storage conditions to ensure stability?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent light-induced degradation.
- Solubility : Lyophilize and store in anhydrous DMSO (10 mM stock); avoid aqueous buffers >48 hours to prevent hydrolysis .
- Stability Monitoring : Track degradation via monthly HPLC analysis (retention time shifts indicate breakdown) .
Advanced: How to evaluate its potential off-target effects in vitro?
Methodological Answer:
- Panel Screening : Test against related receptors/enzymes (e.g., kinase panels or cytochrome P450 isoforms) at 10 μM.
- Proteomics : SILAC-based mass spectrometry identifies binding partners in cell lysates after pull-down assays .
- Counter-Screens : Use CRISPR knockouts of hypothesized targets to confirm on-target activity .
Basic: What synthetic routes offer scalability for in vivo studies?
Methodological Answer:
- Flow Chemistry : Continuous acetylation and coupling steps reduce reaction time (e.g., from 24h to 2h) .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve E-factor and ease purification .
- Quality Control : Implement in-line FTIR to monitor reaction progression and minimize batch variability .
Table 1: Comparative Yields in Synthesis Optimization
| Step | Traditional Method (Yield) | Optimized Method (Yield) | Conditions |
|---|---|---|---|
| Tetrahydroquinoline Acetylation | 65% | 82% | TFA catalysis, 0°C |
| Carboxamide Coupling | 23% | 45% | HATU, DCM, RT |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
